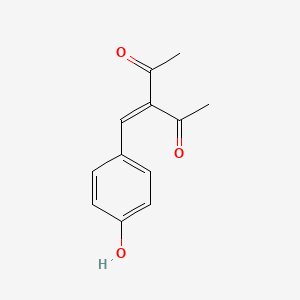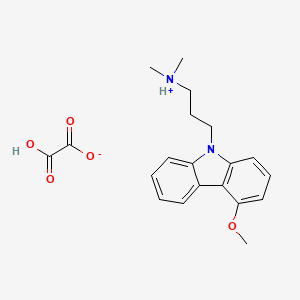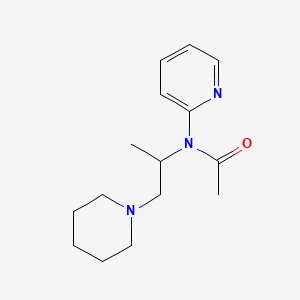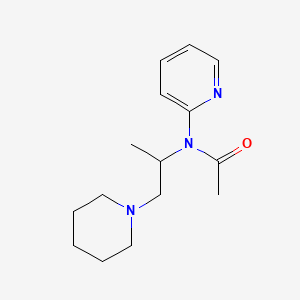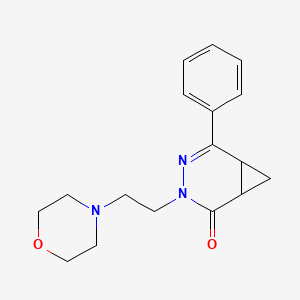
4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(410)hept-2-en-5-one is a complex organic compound that features a diazabicycloheptene core with morpholinoethyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazabicycloheptene Core: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Morpholinoethyl Group: This step might involve nucleophilic substitution or addition reactions.
Attachment of the Phenyl Group: This could be done via electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, potentially affecting the diazabicycloheptene core or the morpholinoethyl group.
Reduction: Reduction reactions could modify the phenyl group or other parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, particularly at the morpholinoethyl and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Modulation: Could be investigated for its effects on various biological receptors.
Medicine
Drug Development: Possible applications in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, affecting their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)heptane: Similar structure but lacks the ketone group.
2-Phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one: Lacks the morpholinoethyl group.
Uniqueness
4-(2-Morpholinoethyl)-2-phenyl-3,4-diazabicyclo(4.1.0)hept-2-en-5-one is unique due to the combination of its diazabicycloheptene core with morpholinoethyl and phenyl substituents. This unique structure could confer specific biological or chemical properties not found in similar compounds.
Properties
CAS No. |
21769-53-9 |
|---|---|
Molecular Formula |
C17H21N3O2 |
Molecular Weight |
299.37 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethyl)-5-phenyl-3,4-diazabicyclo[4.1.0]hept-4-en-2-one |
InChI |
InChI=1S/C17H21N3O2/c21-17-15-12-14(15)16(13-4-2-1-3-5-13)18-20(17)7-6-19-8-10-22-11-9-19/h1-5,14-15H,6-12H2 |
InChI Key |
YUQWDYVWUBNGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3CC3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


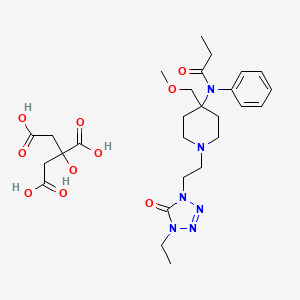
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
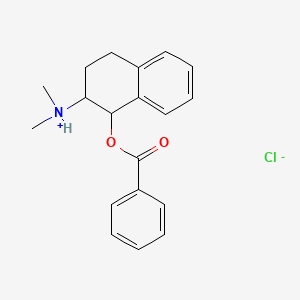
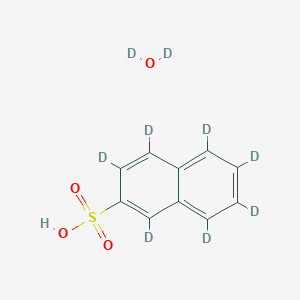
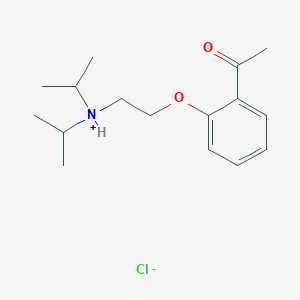
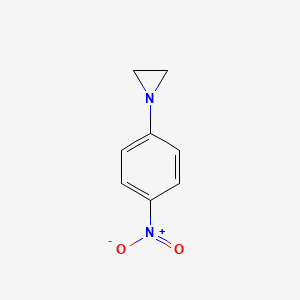
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
